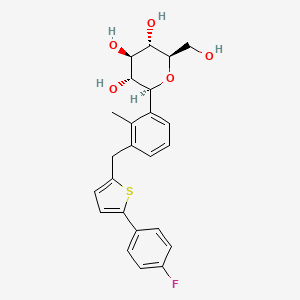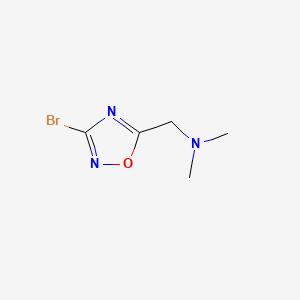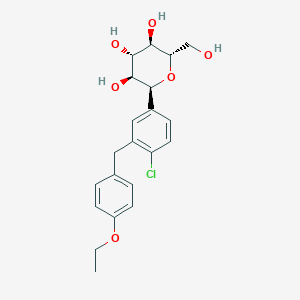
Canagliflozin 2-Methylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin involves multiple steps, starting with the preparation of key intermediates. Another method includes the preparation of the intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then reduced under specific conditions .
Industrial Production Methods
Industrial production of Canagliflozin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as condensation reactions, reduction, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Canagliflozin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Canagliflozin compound, which is characterized by its specific molecular structure and functional groups .
Wissenschaftliche Forschungsanwendungen
Canagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Wirkmechanismus
Canagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins located in the proximal tubules of the kidneys. This mechanism helps lower blood glucose levels and provides additional benefits such as weight loss and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin are all SGLT2 inhibitors used for managing type 2 diabetes. While they share a similar mechanism of action, Canagliflozin has been noted for its slightly higher efficacy in lowering HbA1c levels at higher doses compared to Dapagliflozin and Empagliflozin . Additionally, Canagliflozin has shown benefits in reducing the risk of cardiovascular events and improving renal outcomes in diabetic patients .
Conclusion
Canagliflozin 2-Methylphenyl is a significant compound in the treatment of type 2 diabetes mellitus. Its synthesis involves complex chemical reactions, and it has a wide range of applications in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique benefits and contributions to diabetes management.
Eigenschaften
Molekularformel |
C24H25FO5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
KJYXZWRTADGGMW-ZXGKGEBGSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)

![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)


![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)



